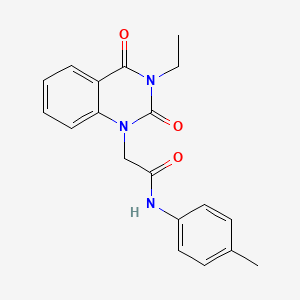
N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Overview
Description
N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide, also known as BDA-410, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BDA-410 belongs to the class of benzodioxole-containing compounds, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mechanism of Action
The exact mechanism of action of N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has been shown to inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and cell survival. N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has also been shown to activate the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation. N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells, which are involved in the regulation of cell growth and survival. In addition, N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation, which are involved in the regulation of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is its high potency and specificity, which makes it an ideal tool for studying the biological effects of various signaling pathways. Another advantage of N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is its ability to penetrate the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative diseases. However, one of the limitations of N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the research on N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide. One direction is to further investigate the mechanism of action of N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide and its potential targets in various signaling pathways. Another direction is to explore the therapeutic potential of N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In addition, future research can focus on developing more efficient synthesis methods for N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide and its analogs to improve their solubility and bioavailability.
Synthesis Methods
The synthesis of N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide involves the reaction of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetic acid with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the pure N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide compound.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In inflammatory disease research, N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-10-5-11(2)20(17(22)13(10)7-18)8-16(21)19-12-3-4-14-15(6-12)24-9-23-14/h3-6H,8-9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIXLJCEISYEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC3=C(C=C2)OCO3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321443 | |
| Record name | N-(1,3-benzodioxol-5-yl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320422 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
876718-27-3 | |
| Record name | N-(1,3-benzodioxol-5-yl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-3-yl)methyl]benzamide](/img/structure/B5485370.png)
![N-[2-(cyclopentylthio)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5485374.png)
![N-methyl-N-({5-[(3-phenylpiperidin-1-yl)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B5485376.png)
![1-{2-[1-(1-benzofuran-3-ylcarbonyl)piperidin-2-yl]ethyl}-4-methylpiperazine](/img/structure/B5485382.png)
![7-(2-methylphenyl)-4-[(2-methylpyrimidin-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5485385.png)
![(4-benzo[f]quinazolin-3-ylphenyl)dimethylamine](/img/structure/B5485387.png)
![7-(3-pyridin-3-ylpropanoyl)-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5485394.png)
![3-(2-fluorophenyl)-5-[(3-isobutylisoxazol-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5485403.png)
![3-benzyl-2-(benzylimino)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5485428.png)
![N-[2-[1-cyano-2-(3-methyl-2-thienyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5485432.png)

![N-(2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5485459.png)
![1'-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5485463.png)
